2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the attachment of the benzamide moiety. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or remove specific functional groups.
Substitution: Common in modifying the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound can modulate these pathways by binding to the active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-METHOXYPHENYL-1H-INDOLE: Shares the methoxyphenyl group but has an indole core.
4-METHOXYPHENYL-1H-IMIDAZOLE: Similar structure but with an imidazole ring instead of a pyrazole.
Uniqueness
2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-24-15-9-7-14(8-10-15)13-22-18(11-12-20-22)21-19(23)16-5-3-4-6-17(16)25-2/h3-12H,13H2,1-2H3,(H,21,23) |
InChI Key |
XHPCOJKPIMOVHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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